molecular formula C8H9NO2 B2780739 Methyl 3-cyanocyclopent-3-ene-1-carboxylate CAS No. 2445791-52-4

Methyl 3-cyanocyclopent-3-ene-1-carboxylate

Cat. No.: B2780739
CAS No.: 2445791-52-4
M. Wt: 151.165
InChI Key: BMDNVPSYEDGMHV-UHFFFAOYSA-N
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Description

Methyl 3-cyanocyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C₈H₉NO₂. It is a derivative of cyclopentene, featuring a cyano group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-cyanocyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acrylonitrile to form 3-cyanocyclopentene, which is then esterified with methanol in the presence of an acid catalyst to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction rates. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyanocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-cyanocyclopent-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-cyanocyclopent-3-ene-1-carboxylate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect enzyme activity and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-cyanocyclopent-3-ene-1-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on a cyclopentene ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

methyl 3-cyanocyclopent-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-8(10)7-3-2-6(4-7)5-9/h2,7H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDNVPSYEDGMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=C(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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